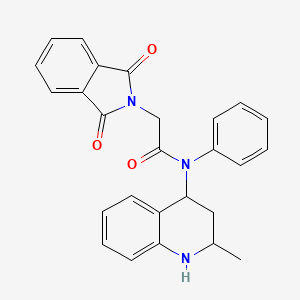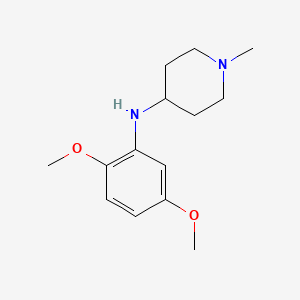![molecular formula C13H11ClF3NO B5030360 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide](/img/structure/B5030360.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide, also known as CF3PhCHClC≡C-NH2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amides and has a molecular weight of 251.68 g/mol.
Mecanismo De Acción
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 also inhibits the activity of certain kinases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 is its broad spectrum of pharmacological activities, which makes it a promising candidate for the development of novel therapeutics. However, the limitations of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 include its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Moreover, the toxicity and side effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 need to be carefully evaluated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the research on N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2. One potential area of investigation is the development of novel formulations that can improve the solubility and bioavailability of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2. Another area of research is the identification of novel targets and signaling pathways that can be modulated by N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2. Moreover, the potential use of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 in combination with other drugs for the treatment of various diseases needs to be explored.
Métodos De Síntesis
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 involves the reaction between 4-chloro-3-(trifluoromethyl)phenylacetylene and hexanoyl chloride in the presence of triethylamine. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the final product. The yield of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]hex-4-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3NO/c1-2-3-4-5-12(19)18-9-6-7-11(14)10(8-9)13(15,16)17/h6-8H,4-5H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZCYRNITHSPIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5030282.png)
![2-[tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate hydrochloride](/img/structure/B5030283.png)

![N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5030294.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5030301.png)

![6-chloro-3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5030310.png)




![N-(3-fluorobenzyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5030344.png)
![3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B5030362.png)